Pranlukast Hydrate

描述

Historical Context and Development within Pharmaceutical Sciences

Pranlukast (B1678047), also known by its developmental code ONO-1078, was developed by Ono Pharmaceutical Co. in Japan. rhinologyjournal.comncats.io It was first launched in 1995 for the treatment of bronchial asthma and allergic rhinitis. ncats.ioresearchgate.net The compound is a selective and competitive antagonist of cysteinyl leukotrienes, specifically targeting the cysteinyl leukotriene type 1 (CysLT1) receptor. researchgate.netdrugbank.comresearchgate.net This mechanism was a novel approach at the time, offering a new therapeutic strategy for managing asthma by targeting a key component of the inflammatory cascade. rhinologyjournal.com

Pranlukast belongs to the chemical class of benzopyrans. researchgate.net Its development marked a significant step in the creation of orally administered, non-steroidal anti-inflammatory drugs for chronic respiratory diseases. The hemihydrate form of pranlukast was formulated for its stability, though its physicochemical properties, particularly its low solubility, would become a major focus of subsequent pharmaceutical research. researchgate.netsmolecule.combohrium.com

Scope of Academic Research on Pranlukast Hemihydrate

Academic research on pranlukast hemihydrate has been multifaceted, covering its fundamental mechanism, clinical applications, and the pharmaceutical challenges it presents.

Mechanism of Action: A primary focus of research has been to elucidate its mechanism of action. Studies have consistently shown that pranlukast acts as a potent and selective antagonist at the CysLT1 receptor. drugbank.compatsnap.comnih.gov It competitively blocks the binding of cysteinyl leukotrienes (LTD₄, LTC₄, and LTE₄), which are powerful inflammatory mediators. rhinologyjournal.comsmolecule.com This blockade prevents the downstream effects of leukotriene activation, such as airway smooth muscle contraction, mucus production, and edema. smolecule.compatsnap.com Radioligand binding assays have been used to quantify its high binding affinity for the CysLT1 receptor. medchemexpress.com

Clinical Efficacy Studies: Extensive clinical research has been conducted to evaluate the efficacy of pranlukast in managing asthma and allergic rhinitis. Studies in both adult and pediatric populations have demonstrated its effectiveness in improving lung function and controlling asthma symptoms when compared to placebo. tandfonline.comdovepress.comresearchgate.net Furthermore, comparative clinical trials have been undertaken to position its efficacy relative to other leukotriene receptor antagonists, such as montelukast (B128269) and zafirlukast, with results often showing similar effectiveness. researchgate.netresearchgate.net

Pharmaceutical Formulation and Bioavailability: A significant body of academic work has been dedicated to overcoming the challenges posed by pranlukast hemihydrate's poor physicochemical properties. The compound is known for its very low solubility in water (1.03 μg/mL at 37°C) and, as a result, exhibits low and variable oral bioavailability. researchgate.netbohrium.com This has spurred extensive research into advanced drug delivery systems. Investigations have explored the creation of various solid-state forms, including anhydrates, solvates, and cocrystals, to improve its dissolution characteristics. bohrium.comresearchgate.net Other advanced formulation strategies that have been academically investigated include the development of surface-modified microparticles and the use of high-pressure homogenization to enhance its dissolution rate and subsequent absorption. researchgate.netcabidigitallibrary.orgnih.gov

Exploratory Research: Beyond its established use, some academic studies have explored novel applications for pranlukast. Notably, it has been investigated as a potential inhibitor of Mycobacterium tuberculosis in experimental models, suggesting its pharmacological activities may extend beyond CysLT1 receptor antagonism. smolecule.comwikipedia.org

Significance in Modern Pharmaceutical and Biomedical Research

Pranlukast hemihydrate continues to be a compound of significant interest in modern research for several reasons.

A Tool for Investigating Inflammatory Pathways: It remains a valuable pharmacological tool for researchers to probe the function of the CysLT1 receptor and the role of cysteinyl leukotrienes in the pathophysiology of various inflammatory diseases. rhinologyjournal.compatsnap.com Its specific antagonism allows for the precise study of these pathways in preclinical and clinical models.

A Model for Pharmaceutical Technology: The inherent challenges of pranlukast's poor solubility have made it a benchmark compound for the development and assessment of new formulation technologies aimed at improving drug delivery. bohrium.comresearchgate.netnih.gov Research into its different crystalline forms has contributed significantly to the field of pharmaceutical materials science, providing insights into polymorphism and crystal engineering. bohrium.comresearchgate.netovid.com

Clinical and Comparative Research: The compound is still utilized in clinical studies as an established therapy and active comparator, which helps in the evaluation of new treatments for asthma and allergic rhinitis. tandfonline.comnih.gov Its well-documented, albeit limited, profile provides a reference point for the development of next-generation anti-inflammatory and anti-allergic drugs.

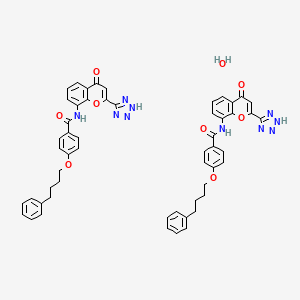

Structure

2D Structure

属性

IUPAC Name |

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C27H23N5O4.H2O/c2*33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;/h2*1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXTUBJFNBZPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H48N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021180 | |

| Record name | Pranlukast hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150821-03-7 | |

| Record name | Pranlukast hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150821037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pranlukast hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[4(4-phenylbutoxy)benzoyl]amino-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRANLUKAST HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR702N558K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Molecular Interactions of Pranlukast Hemihydrate

Leukotriene Pathway Antagonism

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid. bio-techne.com The cysteinyl leukotrienes (CysLTs)—leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4)—exert their effects by binding to specific cell surface receptors, primarily the CysLT1 receptor. nih.gov Pranlukast (B1678047) functions by directly interfering with this interaction.

Selective Competitive Antagonism of Cysteinyl Leukotriene Receptor 1 (CysLT1)

Pranlukast acts as a selective and competitive antagonist at the CysLT1 receptor. wikipedia.orgdrugbank.com This means it binds to the same site on the receptor as the endogenous CysLTs but does not activate it. By occupying the receptor, pranlukast physically blocks the binding of cysteinyl leukotrienes, thereby preventing the initiation of the downstream signaling cascade that leads to inflammatory responses. bio-techne.comwikipedia.org Studies have demonstrated that pranlukast's antagonistic actions are competitive, hindering the pro-inflammatory actions of leukotrienes. wikipedia.org

Inhibition of Leukotriene Binding (LTC4, LTD4, LTE4)

By selectively binding to the CysLT1 receptor, pranlukast effectively inhibits the binding of all three major cysteinyl leukotrienes: LTC4, LTD4, and LTE4. selleckchem.com The CysLT1 receptor has the highest affinity for LTD4, followed by LTC4 and LTE4. nih.gov Pranlukast's blockade of this receptor prevents the physiological effects induced by these mediators, which include smooth muscle contraction, airway edema, and mucus secretion. drugbank.com While pranlukast shows functional antagonism against LTC4-induced contractions, its binding affinity is weakest for LTC4 binding sites. atsjournals.org

Specific Binding Affinities (Kᵢ values) to Leukotriene Receptors

The potency and selectivity of pranlukast are quantified by its binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) values. Research has shown that pranlukast binds to the CysLT1 receptor with high affinity, demonstrating its potency in the nanomolar range. This high affinity ensures effective receptor blockade. Its affinity for the CysLT2 receptor is significantly lower, underscoring its selectivity for the CysLT1 subtype. bio-techne.comtocris.com

| Parameter | Receptor | Value | Reference |

|---|---|---|---|

| IC₅₀ | CysLT1 | 0.8 nM | researchgate.net |

| IC₅₀ | CysLT1 | ~ 4 - 7 nM | bio-techne.comtocris.com |

| IC₅₀ | CysLT2 | 3620 nM | bio-techne.comtocris.com |

| Kᵢ (vs. [³H]LTE₄) | CysLT1 | 0.63 nM | atsjournals.org |

| Kᵢ (in guinea pig lung) | CysLT1 | 0.99 nM | atsjournals.org |

Competitive Antagonism against LTD4 Binding

Pranlukast is a particularly potent and selective competitive antagonist of leukotriene D4 (LTD4) at the CysLT1 receptor. drugbank.comnih.gov LTD4 is considered the most potent of the cysteinyl leukotrienes in inducing bronchoconstriction. nih.gov Clinical studies have demonstrated that pranlukast effectively blocks bronchoconstriction induced by inhaled LTD4. nih.govnih.gov This direct antagonism of LTD4, the primary ligand for the CysLT1 receptor, is a cornerstone of pranlukast's mechanism of action. drugbank.com

Modulation of Calcium Mobilization via CysLT1 Receptors

The binding of cysteinyl leukotrienes to the CysLT1 receptor, a Gq-protein coupled receptor, activates a signaling pathway that leads to an increase in intracellular calcium (Ca²⁺) concentrations. nih.gov This rise in calcium is a critical step in initiating cellular responses such as smooth muscle contraction. Pranlukast, by blocking the CysLT1 receptor, inhibits this Gq-mediated signaling cascade, thereby preventing the mobilization of intracellular calcium that is triggered by leukotriene binding. nih.gov Interestingly, some research also suggests that pranlukast can inhibit nucleotide-induced calcium mobilization, although this appears to be a separate action from its primary CysLT1 antagonism. nih.gov

Downstream Cellular and Molecular Effects

One of the key effects is the reduction of inflammatory cell infiltration into airway tissues. Studies have shown that treatment with pranlukast leads to a decrease in the number of crucial inflammatory cells, such as CD3+ and CD4+ T-lymphocytes and activated eosinophils (EG2 positive cells), in the bronchial mucosa of asthmatic patients.

Furthermore, pranlukast has been observed to modulate the production of inflammatory cytokines. It can inhibit the production of tumor necrosis factor-alpha (TNF-α) and suppress the nuclear translocation of nuclear factor-kappa B (NF-κB) in peripheral blood monocytes. This effect on NF-κB, a key transcription factor for inflammatory genes, may occur through pathways distinct from its CysLT1 receptor antagonism. Pranlukast administration also helps in reducing airway microvascular permeability, another critical component of the inflammatory response.

Influence on Eicosanoid Pathways beyond CysLT1

While pranlukast's primary mechanism is the blockade of the CysLT1 receptor, evidence suggests its influence on inflammatory pathways may not be exclusively mediated through this action. nih.govresearchgate.net Eicosanoids are a broad class of signaling lipids, derived from arachidonic acid, that includes both leukotrienes and prostaglandins. nih.govnih.gov The ability of pranlukast to inhibit NF-κB activation and subsequent cytokine production in cells that lack the CysLT1 receptor is a key finding. nih.govresearchgate.net This indicates that pranlukast can modulate inflammatory responses through mechanisms independent of leukotriene signaling, suggesting a broader impact on the complex network of inflammatory mediators. nih.gov Furthermore, research has shown that pranlukast can inhibit the production of Interleukin-5 (IL-5), another important cytokine in allergic inflammation, via a mechanism distinct from CysLT1 antagonism. researchgate.net

Effects on Airway Smooth Muscle Contraction Mechanisms

The contraction of airway smooth muscle is a central feature of asthma, leading to bronchoconstriction. patsnap.comyoutube.com Cysteinyl leukotrienes, particularly LTD4, are potent bronchoconstrictors that act directly on smooth muscle cells. patsnap.com Pranlukast directly counteracts this by selectively antagonizing LTD4 at the CysLT1 receptor in the human airway. drugbank.comnih.govpharmacompass.com By blocking this receptor, pranlukast prevents the intracellular signaling cascade that leads to smooth muscle contraction, thereby promoting bronchodilation and alleviating asthma symptoms. drugbank.compatsnap.comnih.gov

Interactions with Other Biological Pathways and Receptors

Recent research has uncovered novel interactions of pranlukast with biological pathways and receptors outside of its traditional role in respiratory inflammation, particularly in the context of cancer cell biology.

Impact on CD49f and Integrin Signaling in Non-Respiratory Contexts

In a non-respiratory context, pranlukast has been identified as an antagonist of CD49f, also known as α6 integrin. dovepress.comnih.gov CD49f is a cell surface protein that pairs with other integrins to form receptors for laminin, a component of the extracellular matrix. dovepress.com These integrin complexes are crucial for cell adhesion, migration, and signaling. dovepress.com In studies using triple-negative breast cancer cells, pranlukast was shown to bind to CD49f, which in turn inhibited the adhesion of these cancer cells to laminin. nih.gov Molecular dynamics simulations suggest that pranlukast binding induces conformational changes in CD49f, affecting its interaction with its partner integrin subunits and constraining the heterodimer's dynamics. nih.gov This antagonism of CD49f impairs functions associated with cancer stem cells. dovepress.comnih.gov

Modulation of FAK-PI3K-AKT Signaling Pathways

The antagonism of CD49f by pranlukast leads to downstream effects on critical intracellular signaling pathways, notably the FAK-PI3K-AKT pathway, which is heavily involved in cell survival, growth, and proliferation. nih.govfrontiersin.org Brief exposure of breast cancer cells to pranlukast resulted in altered CD49f-dependent signaling, specifically reducing the activation of Focal Adhesion Kinase (FAK) and phosphatidylinositol 3-kinase (PI3K). dovepress.comnih.gov Research showed that pranlukast decreased the integrin-dependent autophosphorylation of FAK and reduced the association of PI3K with FAK. nih.gov This demonstrates that pranlukast can impair the function of CD49f-containing integrins by affecting the FAK/PI3K signal transduction pathway. nih.gov

| Pathway Component | Observed Effect of Pranlukast | Context | Citation |

|---|---|---|---|

| CD49f (α6 integrin) | Binds to and antagonizes CD49f, inhibiting cell adhesion to laminin | Triple-Negative Breast Cancer Cells | nih.gov |

| Focal Adhesion Kinase (FAK) | Decreased integrin-dependent autophosphorylation | Triple-Negative Breast Cancer Cells | dovepress.comnih.gov |

| Phosphatidylinositol 3-kinase (PI3K) | Reduced activation and association with FAK | Triple-Negative Breast Cancer Cells | dovepress.comnih.gov |

Effects on Endothelial Cell Protection Against Ischemia-like Injury

Pranlukast hemihydrate, a recognized antagonist of the cysteinyl leukotriene receptor 1, demonstrates protective effects on endothelial cells subjected to ischemia-like conditions, functioning through mechanisms independent of its anti-leukotriene activity. nih.gov Research into its impact on ischemia-like injury in human endothelial cell lines reveals a significant attenuation of cellular damage. nih.gov This protective action is not mediated by the traditional leukotriene pathway, as evidenced by studies where other agents that inhibit this pathway did not produce the same protective effects. nih.govnih.gov

In experimental models using oxygen-glucose deprivation (OGD) to simulate ischemic conditions in the human endothelial cell line EA.hy926, pranlukast has been shown to mitigate the harmful effects. nih.gov OGD typically leads to a reduction in cell viability and an increase in the release of lactate (B86563) dehydrogenase, an indicator of cell damage. nih.gov Treatment with pranlukast, however, ameliorated these outcomes, preserving endothelial cell integrity. nih.gov

The underlying mechanism of this protection appears to be linked to the modulation of oxidative stress and subsequent inflammatory responses. nih.govnih.gov Specifically, pranlukast has been observed to reduce the production of reactive oxygen species (ROS) and inhibit the nuclear translocation of nuclear factor-kappaB (NF-κB), a key transcription factor in the inflammatory process. nih.gov The inhibition of NF-κB activation is a critical step, as its translocation to the nucleus triggers the expression of pro-inflammatory genes that contribute to cellular injury. The ROS scavenger edaravone (B1671096) was also found to inhibit the OGD-induced nuclear translocation of NF-κB, further supporting the role of ROS in this signaling cascade. nih.gov

Interestingly, the protective effects of pranlukast in this context are leukotriene-independent. nih.govnih.gov This was demonstrated by the lack of effect of zileuton, a 5-lipoxygenase inhibitor, on cell injury, ROS production, and NF-κB nuclear translocation following OGD. nih.gov Furthermore, the direct application of leukotriene D4 did not induce cell injury, ROS production, or NF-κB translocation, confirming that pranlukast's protective actions in this model are not due to its antagonism of leukotriene receptors. nih.gov

Further studies on oxidative stress injury induced by hydrogen peroxide in the same endothelial cell line showed that pranlukast's protective effects extend to inhibiting the collapse of the mitochondrial membrane potential, a critical event in cell death pathways. nih.gov This effect was also found to be leukotriene-independent. nih.gov

The following table summarizes the key findings from a study investigating the effects of Pranlukast on endothelial cells under oxygen-glucose deprivation (OGD).

| Parameter | Condition | Result |

| Cell Viability | OGD | Reduced |

| OGD + Pranlukast | Ameliorated reduction in viability | |

| Lactate Dehydrogenase Release | OGD (4-8 hours) | Increased |

| OGD + Pranlukast | Ameliorated increase in release | |

| Necrosis | OGD (8 hours) | Induced |

| OGD + Pranlukast | Ameliorated necrosis | |

| Reactive Oxygen Species (ROS) Production | OGD (0.5, 1, and 2 hours) | Increased by 211%, 176%, and 128% respectively |

| OGD + Pranlukast | Reduced ROS production | |

| Nuclear Factor-kappaB (NF-κB) Translocation | OGD (4-8 hours) | Translocated to the nuclei |

| OGD + Pranlukast | Inhibited nuclear translocation |

Advanced Analytical Methodologies for Pranlukast Hemihydrate Research

Chromatographic Techniques

Chromatography is an indispensable tool for separating and quantifying the components of a mixture. In the context of Pranlukast (B1678047) hemihydrate, High-Performance Liquid Chromatography (HPLC) is the cornerstone for both quantitative analysis and purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of Pranlukast hemihydrate in various samples. The method's high resolution and sensitivity allow for the accurate quantification of the active pharmaceutical ingredient (API) and the detection of any potential impurities.

Several validated stability-indicating reverse-phase HPLC (RP-HPLC) methods have been developed for this purpose. These methods are crucial for quality control, ensuring that the compound meets stringent purity standards, often cited at ≥98% or higher. nih.gov Research studies typically employ a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an acidic aqueous buffer. nih.govfigshare.com Detection is commonly performed using an ultraviolet (UV) detector.

Key findings from research demonstrate that HPLC analysis can confirm that the drug content in a sample is consistent with theoretical values, indicating that the compound has not degraded during processing or formulation. figshare.com The accuracy of these methods is confirmed through recovery studies, with results typically ranging between 99.41% and 99.72%. nih.gov Furthermore, a relative standard deviation of less than 2% in validation studies underscores the precision of the HPLC technique for analyzing Pranlukast hemihydrate. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Kromosil 100 C18 (150 mm × 4.6 mm × 5 µm) | Phenomenex Gemini C18 (250 × 4.6 mm, 5 μ) |

| Mobile Phase | Acetonitrile: 0.1% Glacial acetic acid (85:15% v/v) | Ammonium (B1175870) format buffer (50 mM), pH 4: Acetonitrile (50:50, v/v) |

| Flow Rate | 0.5 mL/min | 1.25 mL/min |

| Detection | UV at 262 nm | Photodiode array at 230 nm |

| Temperature | 30°C | Not specified |

When stress testing reveals the presence of degradation products, preparative HPLC is employed to isolate these compounds in sufficient quantities for further characterization. Pranlukast hydrate (B1144303) has been shown to be susceptible to degradation under alkaline and photolytic conditions. figshare.com

In one study, stress testing under alkaline conditions resulted in two degradation products. Preparative HPLC was successfully used to isolate one of these, designated as DP9. figshare.com The isolation yielded a product with 96.8% purity, which was then available for comprehensive structural analysis. figshare.com This isolation is a critical step, as understanding the structure of degradation products is essential for elucidating degradation pathways and ensuring the safety and stability of the final drug product.

Spectroscopic and Diffraction Methods

Spectroscopic and diffraction techniques are vital for obtaining detailed information about the molecular structure and solid-state properties of Pranlukast hemihydrate.

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of solid materials. For Pranlukast hemihydrate, PXRD is essential for confirming its solid-state form and identifying its crystalline nature. The analysis of raw Pranlukast hemihydrate reveals a highly crystalline state, with characteristic diffraction peaks at specific 2θ angles.

Research has utilized PXRD to verify that the crystalline form of Pranlukast hemihydrate remains unchanged after manufacturing processes such as spray-drying. The presence of all major characteristic crystalline peaks in the processed material confirms its solid-state stability. figshare.com Additionally, PXRD is instrumental in studying the transformations between different solid forms, such as the conversion of the hemihydrate form to various anhydrate polymorphs under different temperature and humidity conditions.

| Peak Number | Diffraction Angle (2θ) |

|---|---|

| 1 | 9.8° |

| 2 | 14.4° |

| 3 | 16.6° |

| 4 | 19.9° |

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

In the analysis of Pranlukast, FTIR spectroscopy serves as a crucial characterization tool. It has been used in conjunction with other methods to confirm the identity of isolated degradation products. figshare.com By comparing the FTIR spectrum of a degradation product with that of the parent Pranlukast hemihydrate molecule, researchers can identify changes in the functional groups, providing vital clues about the structural modifications that occurred during degradation. The Japanese Pharmacopoeia also lists an infrared reference spectrum for Pranlukast Hydrate, establishing its role as a standard identification method.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), allow for the complete assignment of a molecule's structure. hyphadiscovery.com

In the investigation of Pranlukast, NMR spectroscopy has been a key component in the characterization of impurities and degradation products isolated via preparative HPLC. figshare.com Following the isolation of the alkaline degradation product DP9, its structure was characterized using a combination of MS/MS, FTIR, and NMR. figshare.com This comprehensive approach allows for the unambiguous determination of the degradation product's chemical structure, which is essential for understanding the degradation mechanism at a molecular level.

Liquid Chromatography–Electrospray Ionization–Quadrupole Time of Flight Tandem Mass Spectrometry (LC-ESI-QTOF-MS/MS) for Degradation Product Characterization

Liquid Chromatography–Electrospray Ionization–Quadrupole Time of Flight Tandem Mass Spectrometry (LC-ESI-QTOF-MS/MS) serves as a powerful tool for the identification and structural elucidation of degradation products (DPs) of pranlukast hemihydrate. semanticscholar.org Forced degradation studies, conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines, reveal the susceptibility of the drug to specific environmental factors. semanticscholar.orgnih.gov

Research indicates that pranlukast hemihydrate is particularly labile under alkaline and photolytic conditions, while demonstrating stability against acidic, peroxide, thermal, and solid-state photolytic stress. semanticscholar.org Under alkaline stress, two primary degradation products have been identified. In contrast, exposure to photolytic conditions in a liquid state resulted in the formation of six novel degradation products. semanticscholar.org

The characterization process utilizes LC-ESI-QTOF-MS/MS to separate the DPs from the parent drug molecule. semanticscholar.org High-resolution mass spectrometry provides accurate mass measurements, allowing for the determination of the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) is then employed to fragment the ionized DPs, generating specific fragmentation patterns. By analyzing these patterns, researchers can deduce the structural modifications that occurred, such as hydrolysis or oxidation, and propose a degradation mechanism for the parent drug. semanticscholar.orgjapsonline.com For instance, in one study, the separation of pranlukast and its DPs was achieved using a C18 column with a mobile phase consisting of ammonium format buffer (pH 4) and acetonitrile. semanticscholar.org

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the solid-state properties of pranlukast hemihydrate, providing critical information on its physical and chemical changes as a function of temperature. nih.govkoreascience.kr

Hot-Stage Microscopy (HSM) is a thermo-optical technique that combines microscopy and thermal analysis to visually observe a sample as it is heated or cooled. koreascience.kramericanpharmaceuticalreview.com It is used to support and verify the thermal events detected by other methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). koreascience.kr For pranlukast hemihydrate, HSM allows for the direct observation of physical phenomena such as desolvation (loss of water), melting, and recrystallization. americanpharmaceuticalreview.comcbd.int By observing changes in crystal morphology, birefringence, and physical state, researchers can confirm the temperatures at which these transitions occur, providing a more complete understanding of the compound's thermal behavior. cbd.int This technique is particularly valuable for distinguishing between melting and decomposition and for studying polymorphism. koreascience.kr

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. veeprho.com This technique is crucial for quantifying mass loss associated with processes like dehydration or decomposition. veeprho.comekb.eg Studies on pranlukast hemihydrate (HH) show that it undergoes dehydration upon heating, transforming into an anhydrous form (AH). nih.govresearchgate.net TGA thermograms can precisely determine the temperature range over which this water loss occurs and confirm the stoichiometry of the hydrate by quantifying the percentage of mass lost. nih.govveeprho.com For example, analysis has shown that the hemihydrate form transforms into an anhydrous form (AH-I) as the temperature increases. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govrroij.com DSC thermograms for pranlukast hemihydrate reveal key thermal transitions. A characteristic endothermic peak is observed that corresponds to the desolvation of the hemihydrate form as it loses water molecules to become anhydrous. nih.govresearchgate.net As the temperature is further increased, subsequent endotherms may indicate melting points of different polymorphic forms. nih.govgoogleapis.com For instance, studies have identified that pranlukast hemihydrate transforms into various anhydrous forms (AH-I, AH-II, AH-III) at temperatures ranging from 25°C to 210°C, with each transition having a distinct thermal signature on the DSC curve. nih.govresearchgate.net This information is vital for understanding the compound's physical stability and polymorphism. nih.gov

Dissolution and Solubility Profiling

The dissolution and solubility characteristics of pranlukast hemihydrate are critical determinants of its oral bioavailability. As a poorly water-soluble drug, extensive research has been conducted to profile and enhance its dissolution behavior. nih.govnih.gov

In vitro dissolution studies are performed to understand how pranlukast hemihydrate dissolves in different physiological environments, typically simulated by using dissolution media of varying pH. nih.gov Pranlukast hemihydrate exhibits pH-dependent solubility. nih.govchosun.ac.kr Its dissolution is extremely low in acidic conditions, such as those mimicking the stomach (pH 1.2). nih.gov This is influenced by the presence of a tetrazole group in its structure. nih.gov

As the pH increases to more neutral or slightly alkaline conditions, such as those found in the small intestine (e.g., pH 6.8), the dissolution rate and extent of dissolution improve significantly. nih.govchosun.ac.kr However, even at pH 6.8, the dissolution of the raw pranlukast hemihydrate powder remains low. nih.gov For instance, one study reported that in a pH 6.8 dissolution medium, only about 4% of a commercial pranlukast product dissolved after 120 minutes. nih.gov This highlights the challenge of achieving adequate dissolution for this compound. In contrast, modified formulations, such as surface-modified microparticles, have demonstrated dramatically enhanced dissolution, with some formulations releasing over 85% of the drug within 30 minutes at pH 6.8. nih.govnih.govresearchgate.net

The following table summarizes representative dissolution data for pranlukast hemihydrate under different pH conditions, comparing the raw drug to an enhanced formulation.

| Dissolution Medium (pH) | Product | % Drug Dissolved (at 120 minutes) | Reference |

|---|---|---|---|

| 1.2 | Commercial Product | < 5% | nih.gov |

| 4.0 | Commercial Product | < 5% | nih.gov |

| 6.8 | Commercial Product | ~4% | nih.gov |

| 6.8 | Surface-Modified Microparticles (F7) | ~90.8% | nih.gov |

Contact Angle Measurements for Surface Wettability

The wettability of a drug substance is a critical factor influencing its dissolution rate and subsequent bioavailability. For poorly water-soluble compounds like pranlukast hemihydrate, assessing surface wettability provides crucial insights into its interaction with aqueous media. Contact angle measurement is a primary technique used to quantify this property, with a lower contact angle indicating better wettability.

Research has demonstrated that raw pranlukast hemihydrate is inherently hydrophobic, exhibiting a contact angle greater than 73°. This high contact angle confirms its poor wettability, which is a significant barrier to its dissolution. To address this, studies have explored surface modification techniques. In one such study, microparticles of pranlukast hemihydrate were surface-modified using hydroxypropylmethyl cellulose (B213188) (HPMC) as a hydrophilic polymer and sucrose (B13894) laurate as a surfactant. This modification resulted in a dramatic improvement in wettability, with the contact angle of the surface-modified microparticles decreasing to approximately 40°. nih.gov This substantial reduction signifies that the surface of the pranlukast hemihydrate crystals was successfully altered to be more hydrophilic, facilitating better interaction with water. The principle behind this is that a contact angle of 0° indicates complete wetting, while an angle of 180° signifies no wetting. nih.gov The improved wettability is attributed to the attachment of the hydrophilic polymer and surfactant to the drug's surface, which is a crucial first step in enhancing the dissolution of a solid oral dosage form. nih.gov

Table 1: Contact Angle Measurements of Pranlukast Hemihydrate Formulations

| Formulation | Contact Angle (°) | Wettability |

|---|---|---|

| Raw Pranlukast Hemihydrate | > 73° | Poor |

| Surface-Modified Microparticles | ~ 40° | Improved |

Solubility Enhancement Studies with Polymers and Surfactants

Given that pranlukast hemihydrate is practically insoluble in water (approximately 0.36 µg/mL at 25°C), significant research has focused on strategies to enhance its aqueous solubility. nih.gov One effective approach is the use of hydrophilic polymers and surfactants. These excipients can increase solubility through various mechanisms, including improved wetting and micellar solubilization.

Systematic screening of various excipients has been conducted to identify the most effective agents for pranlukast hemihydrate. In these studies, the solubility of the drug was measured in aqueous solutions containing different polymers and surfactants. Among the hydrophilic polymers tested, a 1% (w/w) aqueous solution of HPMC was found to provide the greatest solubility, reaching 87.58 µg/mL. nih.govnih.gov An even more substantial increase was observed with surfactants. Among several surfactants, an aqueous solution of sucrose laurate dramatically increased the solubility to 682.03 µg/mL, an approximately 1,900-fold increase compared to its intrinsic solubility in water. nih.gov

The combination of HPMC and sucrose laurate was consequently selected for developing surface-modified microparticles. nih.govnih.govresearchgate.netwikipedia.org This combination leverages the benefits of both the polymer and the surfactant, leading to significantly enhanced dissolution rates, which are crucial for improving the oral bioavailability of this poorly water-soluble drug. nih.govresearchgate.netwikipedia.org

Table 2: Solubility of Pranlukast Hemihydrate in Various Aqueous Solutions

| Aqueous Medium | Concentration of Excipient | Solubility of Pranlukast Hemihydrate (µg/mL) | Fold Increase vs. Water |

|---|---|---|---|

| Water | N/A | ~ 0.36 | 1 |

| HPMC Solution | 1% (w/w) | 87.58 | ~ 243 |

| Sucrose Laurate Solution | Not Specified | 682.03 | ~ 1900 |

Computational Chemistry and Modeling

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as pranlukast, and its target receptor at an atomic level. For pranlukast, the primary target is the cysteinyl leukotriene receptor 1 (CysLT₁R), a G protein-coupled receptor (GPCR). nih.gov

Crystal structures of CysLT₁R in complex with pranlukast have provided a detailed view of its binding mode. nih.gov Molecular docking simulations, using software like ICM-Pro, can replicate this binding, placing the pranlukast molecule within the orthosteric ligand-binding pocket of the receptor. nih.gov These simulations reveal key interactions: the benzamide (B126) group of pranlukast settles into a specific location within the receptor, while its extended phenylbutyl chain is enclosed entirely within the 7-transmembrane (7TM) bundle of the receptor. nih.gov This detailed interaction map helps to explain the high affinity and specificity of pranlukast for CysLT₁R.

Molecular dynamics (MD) simulations further enhance this understanding by introducing flexibility and simulating the movement of atoms over time. MD studies on the CysLT₁R-pranlukast complex demonstrate the stability of the binding. These simulations show that the receptor maintains a "closed gate" conformation when bound to pranlukast, with only a small opening toward the lipid bilayer. nih.govresearchgate.net This contrasts with other antagonists that may induce an "open gate" conformation, highlighting the unique structural impact of pranlukast binding. nih.gov

Prediction of Conformational Changes and Integrin Interactions

Computational modeling is instrumental in predicting the dynamic conformational changes of a receptor upon ligand binding. In the case of pranlukast and the CysLT₁R, MD simulations have been crucial in elucidating the plasticity of the receptor's binding pocket. nih.gov Simulations show that the "gate" of the ligand access channel in CysLT₁R is highly flexible. When pranlukast is bound, the receptor adopts a closed conformation. If the ligand is computationally removed, simulations show that this pocket can spontaneously collapse into a closed state or, conversely, transition to an open state, indicating a relatively low energy barrier for these conformational changes. nih.gov This dynamic behavior is fundamental to how the receptor recognizes and binds different ligands.

While pranlukast's primary target is CysLT₁R, its antagonism can have downstream effects on other cellular processes, including those mediated by integrins. Integrins are cell adhesion receptors that play a role in inflammatory cell trafficking. Research has shown that blocking CysLT₁R can attenuate the adhesion of eosinophils, a key inflammatory cell in asthma. This effect is linked to the blockade of avidity and focal clustering of β2-integrin. nih.gov Therefore, while pranlukast does not directly bind to integrins, computational models of its primary receptor interaction help explain the initial step in a signaling cascade that ultimately modulates integrin-dependent cell functions, providing a more complete picture of its anti-inflammatory mechanism.

Stability and Degradation Studies of Pranlukast Hemihydrate

Stress Degradation Studies (ICH Q1A (R2) and ICH Q1B Guidelines)

Forced degradation studies are crucial in pharmaceutical development to determine the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. acs.orgnih.gov These studies are conducted under conditions more severe than accelerated stability testing and are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A (R2) for stability testing and Q1B for photostability testing. researchgate.netich.orgijcrt.org

In accordance with these guidelines, pranlukast (B1678047) hydrate (B1144303) was subjected to a series of stress conditions, including acid, base, peroxide, heat, and light. acs.org The objective of such stress testing is to induce degradation, typically aiming for a target degradation of 5-20%, to ensure that analytical methods can reliably detect any impurities that may form during the product's shelf life. resolvemass.ca

The studies revealed that pranlukast hemihydrate is labile under specific conditions. Significant degradation was observed under alkaline (62.48% degradation) and liquid-state photolytic conditions (7.67% degradation). acs.org Conversely, the drug was found to be stable when exposed to acidic, peroxide, thermal, and solid-state photolytic conditions. acs.org This information is vital for establishing the stability-indicating power of analytical procedures used for quality control. ich.org

| Stress Condition | Stability Outcome | Degradation (%) |

|---|---|---|

| Alkaline | Labile | 62.48% |

| Photolytic (Liquid State) | Labile | 7.67% |

| Acidic | Stable | Not Reported |

| Peroxide | Stable | Not Reported |

| Thermal | Stable | Not Reported |

| Photolytic (Solid State) | Stable | Not Reported |

Identification and Characterization of Degradation Products

A key outcome of stress degradation studies is the identification and characterization of the resulting degradation products (DPs). acs.org For pranlukast, the characterization of its DPs was accomplished using advanced analytical techniques, primarily liquid chromatography-electrospray ionization-quadrupole time of flight tandem mass spectrometry (LC-ESI-QTOF-MS/MS). acs.org

Under alkaline stress conditions, two distinct degradation products were observed, designated as DP6 and DP9. acs.org Under photolytic conditions, six novel degradation products were identified: DP1, DP3, DP4, DP5, DP7, and DP10. acs.org

Further investigation involved the isolation of the alkaline degradation product DP9 using preparative High-Performance Liquid Chromatography (HPLC), which yielded a product with 96.8% purity. acs.org The characterization of this isolated degradant was performed using MS/MS, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR). acs.org This detailed analysis determined the mass of DP9 to be 500 Da. acs.org

| Degradation Product ID | Formation Condition | Observed Mass (Da) | Characterization Techniques |

|---|---|---|---|

| DP1 | Photolytic | Not Specified | LC-ESI-QTOF-MS/MS |

| DP3 | Photolytic | Not Specified | LC-ESI-QTOF-MS/MS |

| DP4 | Photolytic | Not Specified | LC-ESI-QTOF-MS/MS |

| DP5 | Photolytic | Not Specified | LC-ESI-QTOF-MS/MS |

| DP6 | Alkaline | Not Specified | LC-ESI-QTOF-MS/MS |

| DP7 | Photolytic | Not Specified | LC-ESI-QTOF-MS/MS |

| DP9 | Alkaline | 500 | LC-ESI-QTOF-MS/MS, Prep HPLC, NMR, FTIR |

| DP10 | Photolytic | Not Specified | LC-ESI-QTOF-MS/MS |

Degradation Mechanisms under Various Conditions (e.g., Alkaline, Photolytic)

Understanding the degradation mechanisms is essential for developing stable formulations and establishing appropriate storage conditions. The characterization of degradation products allows for the proposal of degradation pathways. acs.org

For pranlukast hemihydrate, the significant degradation in alkaline conditions suggests a susceptibility to hydrolysis. acs.orgijcrt.org The identification of two specific degradation products (DP6 and DP9) under these conditions provides the basis for proposing a hydrolytic degradation pathway. acs.org

The lability of pranlukast in a liquid state under photolytic stress indicates that light exposure can induce molecular changes. acs.org The formation of six distinct degradation products (DP1, DP3, DP4, DP5, DP7, and DP10) points to a complex photolytic degradation mechanism. acs.org Photolytic degradation can involve reactions such as bond cleavage and intramolecular electron rearrangement. nih.gov The specific pathways for pranlukast are elucidated by analyzing the structures of these six identified photoproducts. acs.org

Stability of Amorphous Solid Dispersions and Other Formulations

Due to the poor water solubility of pranlukast, various formulation strategies such as amorphous solid dispersions (ASDs) and surface-modified microparticles have been developed to improve its dissolution and bioavailability. nih.govresearchgate.net The stability of these advanced formulations is a critical parameter.

Amorphous solid dispersions are known to be thermodynamically unstable and can revert to a crystalline state. semanticscholar.org Therefore, stability studies are essential. An optimized ASD of pranlukast developed using Soluplus® as a polymer via hot-melt extrusion was subjected to stability testing. researchgate.net The study confirmed that this hot-melt extruded amorphous solid dispersion remained physically stable for 24 months at 25 °C and 60% relative humidity (RH), as verified by powder X-ray diffraction (PXRD) and dissolution studies. researchgate.net

Another formulation approach involved manufacturing surface-modified microparticles using a spray-drying method with hydroxypropylmethyl cellulose (B213188) (HPMC) and sucrose (B13894) laurate. nih.gov Stability tests on this formulation showed that the surface-modified microparticles are stable for at least one year under long-term storage conditions. nih.gov

| Formulation Type | Key Excipients | Storage Conditions | Observed Stability | Analytical Method |

|---|---|---|---|---|

| Amorphous Solid Dispersion | Soluplus® | 25 °C / 60% RH | 24 months | PXRD, Dissolution Studies |

| Surface-Modified Microparticle | HPMC, Sucrose Laurate | Long-term condition (not specified) | At least 1 year | Not Specified |

Emerging Research Areas and Future Directions

Repurposing in Non-Respiratory Diseases (e.g., Oncology, Neurodegenerative Disorders)

The foundational mechanism of pranlukast (B1678047) hemihydrate—antagonism of the CysLT1 receptor—has prompted researchers to explore its utility in diseases where the cysteinyl leukotriene pathway is implicated, such as certain cancers and neurodegenerative disorders.

Oncology: Research suggests that cysteinyl leukotriene receptor antagonists (LTRAs) like pranlukast may have a role in cancer therapy. The cysteinyl leukotriene (CysLT) pathway is involved in various signaling pathways that can affect cell survival and proliferation tandfonline.com. Overexpression of CysLT1R has been noted in several cancer cell lines, and its antagonism has been shown to decrease cell viability and induce cell death tandfonline.com. A retrospective cohort study indicated that the use of LTRAs was associated with a decreased risk of cancer, with higher doses and longer duration of use correlating with a lower risk researchgate.net. Specifically for pranlukast, studies have demonstrated its ability to inhibit tumor cell migration through both brain and peripheral capillaries, a mechanism crucial for preventing metastasis researchgate.netresearchgate.net.

Neurodegenerative Disorders: There is growing interest in the role of neuroinflammation in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease tandfonline.comnih.gov. The CysLT1R is involved in amyloid-β (Aβ) protein-induced neurotoxicity, a hallmark of Alzheimer's disease bohrium.com. Preclinical studies have shown that pranlukast can cross the blood-brain barrier and may offer therapeutic benefits nih.govnih.gov. In mouse models of Alzheimer's, oral administration of pranlukast significantly reversed cognitive function impairments and suppressed the Aβ-triggered NF-κB inflammatory pathway nih.govnih.gov. These findings suggest that by blocking CysLT1R, pranlukast could be a potential therapeutic agent for treating memory deficits associated with Alzheimer's disease bohrium.comnih.govnih.gov. The leukotriene signaling pathway is also considered a potential drug target for α-synucleinopathies such as Parkinson's disease, with antagonists like pranlukast being investigated for their ability to ameliorate disease-related impairments researchgate.net. In models of focal cerebral ischemia, pranlukast has been shown to exert an anti-inflammatory effect by reducing neutrophil accumulation, thereby attenuating neurological deficits and infarct volume google.com.

| Disease Area | Key Research Finding | Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| Oncology | Inhibited tumor cell migration. | Antagonism of the CysLT1 receptor, preventing metastasis. | In vitro and in vivo models showing inhibition of migration through brain and peripheral capillaries researchgate.netresearchgate.net. |

| Alzheimer's Disease | Reversed cognitive deficits and suppressed neuroinflammation in animal models. | Blocks CysLT1R, downregulating the NF-κB pathway and reducing Aβ-induced neurotoxicity nih.govnih.gov. | Mouse models demonstrating improved learning and memory nih.govnih.gov. |

| Cerebral Ischemia | Attenuated neurological deficits and infarct volume. | Reduces inflammation by limiting neutrophil recruitment across the blood-brain barrier google.com. | Mouse models of middle cerebral artery occlusion google.com. |

Development of Novel Formulations for Enhanced Delivery

A significant challenge with pranlukast hemihydrate is its very poor water solubility (1.03 μg/mL at 37°C), which contributes to low oral bioavailability nih.gov. To address this, researchers are actively developing novel drug delivery systems.

Reducing the particle size of a drug to the nanometer or micrometer range increases the surface area available for dissolution, which can enhance bioavailability ijpbs.com. Studies on pranlukast have shown that the dissolution rate and oral absorption are significantly affected by particle size researchgate.net. A pranlukast nanosuspension with a mean particle size of 0.16 μm demonstrated approximately 3.5-fold and 6.3-fold greater AUC (Area Under the Curve) and Cmax (Maximum Concentration) values, respectively, compared to a microsuspension with a particle size of 18.21 μm researchgate.net. Another study developed a nanosuspension using a high-pressure homogenization method, which resulted in a 4.38-fold improvement in in vivo bioavailability compared to raw pranlukast crystals nih.gov. These results highlight the potential of nanosizing to improve the therapeutic efficacy of pranlukast nih.govresearchgate.net.

Solid dispersion is a common technique used to improve the dissolution of poorly water-soluble drugs by dispersing the active ingredient in a water-soluble carrier chosun.ac.kr. This often involves converting the drug from its stable crystalline form to a more soluble, higher-energy amorphous state google.comnih.gov. Amorphous solid dispersions of pranlukast have been successfully prepared using methods like hot-melt extrusion with polymers such as Soluplus® researchgate.net. An optimized formulation with a 1:4 drug-to-polymer ratio showed a significantly increased dissolution rate and enhanced oral bioavailability, with AUC and Cmax values approximately 2.5 and 3.3 times higher, respectively, than the commercial product researchgate.net. Spray-drying is another method used to prepare pranlukast solid dispersions, which have demonstrated improved dissolution properties suitable for oral formulations researchgate.net.

A novel approach involves modifying the surface of pranlukast microparticles without altering their crystalline structure nih.govnih.gov. In one study, surface-modified microparticles were created by spray-drying a suspension of pranlukast hemihydrate with hydroxypropylmethyl cellulose (B213188) (HPMC) and sucrose (B13894) laurate researchgate.netnih.gov. This process, which avoids potentially toxic organic solvents, attaches the hydrophilic polymer and surfactant to the surface of the crystalline drug nih.gov. The modification significantly improved the wettability of the particles nih.gov. The resulting formulation exhibited rapid dissolution, with over 85% of the drug released within 30 minutes researchgate.netnih.govnih.gov. In vivo studies in rats showed a marked improvement in oral bioavailability compared to the commercial product, with a 2.5-fold increase in AUC and a 3.9-fold increase in Cmax researchgate.netnih.govnih.gov. This demonstrates that enhancing bioavailability is possible even while preserving the drug's crystalline state nih.gov.

| Formulation Strategy | Method | Key Excipients | Bioavailability Improvement (vs. Control) | Reference |

|---|---|---|---|---|

| Nanosuspension (0.16 μm) | Bead Milling / Homogenization | HPMC | ~3.5x increase in AUC; ~6.3x increase in Cmax (vs. 18.21 μm microsuspension) | researchgate.net |

| Amorphous Solid Dispersion | Hot-Melt Extrusion | Soluplus® | ~2.5x increase in AUC; ~3.3x increase in Cmax (vs. commercial product) | researchgate.net |

| Surface-Modified Microparticles (Crystalline) | Spray-Drying | HPMC, Sucrose Laurate | ~2.5x increase in AUC; ~3.9x increase in Cmax (vs. commercial product) | nih.govnih.gov |

Co-crystallization and Pseudo-polymorphism Research

The solid-state properties of an active pharmaceutical ingredient, including its crystal form (polymorphism), can significantly influence its stability, solubility, and dissolution rate. Pranlukast hemihydrate is known to exist in several crystal forms, and research into its pseudo-polymorphs (hydrates and solvates) and co-crystals is an active area researchgate.net. Researchers have identified and characterized three new anhydrate forms of pranlukast, in addition to the commercially used hemihydrate form researchgate.netnih.gov. The transitions between these forms are dependent on temperature and humidity; for instance, one anhydrate form (AH-I) transforms to the hemihydrate form at 25°C when relative humidity is above 5% researchgate.netnih.gov.

Further studies have characterized six new solvates and one new urea (B33335) co-crystal of pranlukast, demonstrating that it is a "promiscuous multicomponent crystal former" bohrium.comnih.gov. The stability of these new forms under humid conditions varies, with an ethanol (B145695) solvate and the urea co-crystal showing greater stability than other forms bohrium.comnih.gov. Importantly, the ethanol solvate (PRS/ethanol) exhibited an improved dissolution profile compared to both the standard pranlukast hemihydrate and the urea co-crystal, indicating that exploring different solid-state forms could be a viable strategy for enhancing the drug's pharmaceutical properties bohrium.comnih.gov.

Investigation of Potential Drug-Drug Interactions (e.g., Warfarin (B611796), CYP Substrates)

Understanding the potential for drug-drug interactions is critical for safe clinical use. Research into pranlukast has focused on its metabolism by and inhibition of the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of many drugs.

In vitro studies have shown that CYP3A4 appears to be the major isoform involved in pranlukast metabolism nih.gov. However, its metabolism was inhibited by less than 50% by the strong CYP3A4 inhibitor ketoconazole, and clinical studies suggest pranlukast has a low potential for clinically significant drug-drug interactions via the CYP450 system nih.govmedicaldialogues.in.

Despite this, specific inhibitory effects have been noted. Pranlukast has been found to moderately and competitively inhibit CYP2C9 nih.gov. The in vitro mean inhibition constant (Ki) was determined to be 3.82 μM nih.gov. This finding is significant because CYP2C9 is the primary enzyme responsible for metabolizing S-warfarin, the more potent enantiomer of the anticoagulant warfarin nih.gov. Due to this interaction, there is a potential for pranlukast to increase the plasma concentration and anticoagulant effect of warfarin. Therefore, caution and careful monitoring are advised when pranlukast is co-administered with CYP2C9 substrates that have a narrow therapeutic index, such as warfarin and phenytoin (B1677684) nih.gov. Pranlukast showed no significant effect on CYP1A2, CYP2C19, CYP2D6, CYP2E1, or CYP3A4-mediated metabolism at clinically relevant concentrations nih.govnih.gov.

| CYP Enzyme | Interaction Type | In Vitro Finding (Ki value) | Clinical Significance / Recommendation | Reference |

|---|---|---|---|---|

| CYP2C9 | Moderate competitive inhibitor | 3.82 μM | Potential to inhibit metabolism of narrow therapeutic index drugs like S-warfarin and phenytoin. Caution is advised. | nih.gov |

| CYP3A4 | Substrate and weak reversible inhibitor | Ki = 4.1 μM | Considered unlikely to cause clinically significant interactions at therapeutic doses. | nih.gov |

| CYP2C8 | Weak reversible inhibitor | Ki = 3.9 μM (for CYP2C8 and/or 2C9) | Considered unlikely to cause clinically significant interactions at therapeutic doses. | nih.gov |

| CYP1A2, CYP2C19, CYP2D6, CYP2E1 | No significant inhibition | Not applicable | No significant interaction expected. | nih.gov |

Advanced Preclinical Models for Broader Therapeutic Applications

The journey of a chemical compound from a promising molecule to a therapeutic agent is paved with rigorous preclinical evaluation. For pranlukast hemihydrate, this journey is entering an exciting new phase. While conventional cell culture and animal models have been instrumental in defining its role in allergic airway diseases, the scientific community is now leveraging more advanced preclinical systems to investigate its efficacy in other complex diseases such as cancer and fibrosis.

Pioneering Research in Oncology

Recent preclinical investigations have unveiled a potential anti-cancer role for pranlukast hemihydrate, particularly in challenging malignancies like triple-negative breast cancer (TNBC). In a notable study, pranlukast was found to antagonize CD49f, a key protein implicated in the "stemness" of cancer cells. This action led to a reduction in the clonogenicity of breast cancer cells and impaired their ability to form tumors in vivo. researchgate.net Specifically, pranlukast treatment was shown to disrupt CD49f-downstream signaling pathways, including the Focal Adhesion Kinase (FAK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cancer stem cell survival and proliferation. researchgate.net These findings suggest that pranlukast could potentially be repurposed as an adjuvant therapy to target cancer stem cells, a subpopulation of tumor cells believed to be responsible for therapy resistance and metastasis.

Further research has also pointed to the inhibitory effects of leukotriene receptor antagonists, including pranlukast, on ADAM9, a protein overexpressed in several cancers and linked to poor prognosis. frontiersin.org In hepatocellular carcinoma (HCC) cells, both pranlukast and montelukast (B128269) were shown to inhibit ADAM9 activity in vitro and increase the expression of mMICA, a ligand for the NKG2D receptor on natural killer (NK) cells, thereby potentially enhancing anti-tumor immunity. frontiersin.org

Below is an interactive data table summarizing the key preclinical findings of pranlukast in cancer research:

| Cancer Type | Model System | Key Findings | Potential Mechanism of Action |

| Triple-Negative Breast Cancer | Cell Lines (MDA-MB-231) | Decreased clonogenicity, reduced expression of cancer stem cell markers (CD44, SOX2), and impaired tumorigenicity in vivo. researchgate.net | Antagonism of CD49f, leading to reduced FAK and PI3K signaling. researchgate.net |

| Hepatocellular Carcinoma | Cell Lines (HepG2, PLC/PRF/5) | Inhibition of ADAM9 activity and increased expression of mMICA. frontiersin.org | Direct inhibition of ADAM9 enzymatic activity. frontiersin.org |

Exploring Anti-Fibrotic Properties

Beyond oncology, preclinical studies have indicated a potential role for pranlukast hemihydrate in mitigating the progression of pulmonary fibrosis. In a mouse model of silica-induced pulmonary fibrosis, long-term treatment with pranlukast significantly attenuated the advancement of the disease. nih.gov The study revealed that pranlukast treatment decreased the levels of cysteinyl leukotrienes (CysLTs) and leukotriene B4 (LTB4) in the bronchoalveolar lavage fluid and lung tissues of the mice. nih.gov This suggests that the anti-fibrotic effect of pranlukast may be attributed to its ability to antagonize the direct pro-fibrotic actions of CysLTs. nih.gov

The following table details the research findings from the preclinical study on pranlukast in pulmonary fibrosis:

| Disease Model | Animal Model | Treatment Duration | Key Findings |

| Silica-induced Pulmonary Fibrosis | Mice | 10 weeks | Attenuated progression of pulmonary fibrosis; decreased levels of CysLTs and LTB4 in lung fluid and tissue. nih.gov |

The Imperative for Advanced Preclinical Models

While these findings are promising, they have been largely generated using traditional preclinical models. To bridge the translational gap between preclinical research and clinical application, there is a critical need to employ more sophisticated and human-relevant models.

Patient-Derived Xenografts (PDXs): PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools in oncology research. They are known to preserve the histological and genetic characteristics of the original tumor, offering a more accurate platform to evaluate drug efficacy. The use of PDX models for testing pranlukast could provide crucial insights into its anti-cancer effects in a setting that mirrors the heterogeneity of human tumors.

Organoids: Three-dimensional (3D) organoid cultures, derived from patient stem cells, can self-organize into structures that mimic the architecture and function of human organs. Lung and tumor organoids could serve as powerful in vitro platforms to investigate the mechanisms of action of pranlukast in fibrosis and cancer, respectively, in a patient-specific manner.

Humanized Mice: These are immunodeficient mice engrafted with a functional human immune system. For a compound like pranlukast, which has immunomodulatory effects, humanized mouse models would be instrumental in studying its interaction with human immune cells in the context of various diseases, including its potential impact on the tumor microenvironment. A humanized mouse model has already been established to study asthmatic airway inflammation, demonstrating the feasibility and value of this approach for respiratory diseases.

The integration of these advanced preclinical models into future research on pranlukast hemihydrate is paramount. They hold the key to validating the promising preclinical findings in more clinically relevant systems and to identifying the patient populations most likely to benefit from this repurposed therapeutic. The continued exploration of pranlukast in these sophisticated models will undoubtedly pave the way for its potential application in a broader spectrum of human diseases.

常见问题

Q. What are the standard analytical methods for characterizing Pranlukast hemihydrate purity and crystallinity?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are critical for confirming crystallinity and distinguishing between anhydrous and hemihydrate forms. For example, DSC thermograms show distinct endothermic peaks for dehydration events near 100°C and melting points around 233°C (with decomposition) .

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, ensuring ≥98% purity as per pharmacopeial standards .

Q. How does Pranlukast hemihydrate interact with leukotriene receptors, and what experimental models validate its antagonism?

Methodological Answer:

- Competitive radioligand binding assays using [³H]LTD4 and [³H]LTE4 in lung membrane preparations are standard. Pranlukast hemihydrate exhibits Kᵢ values of 0.63 ± 0.11 nM for LTE4 and 0.99 ± 0.19 nM for LTD4, confirming high selectivity .

- In vitro functional assays (e.g., guinea pig tracheal contraction) and in vivo murine asthma models are used to validate receptor antagonism and dose-response relationships .

Q. What solvents are optimal for dissolving Pranlukast hemihydrate in preclinical studies?

Methodological Answer:

- Pranlukast hemihydrate is highly lipophilic (logP = 3.88) and exhibits poor aqueous solubility (practically insoluble in water). Dimethyl sulfoxide (DMSO) at ≥10 mg/mL or ethanol (99.5%) with surfactants (e.g., Tween 20) are preferred for in vitro studies .

- For oral bioavailability studies, self-microemulsifying drug-delivery systems (SMEDDS) containing Lauroglycol FCC® and Cremophor EL® enhance solubility to 2.65 ± 0.10 mg/g .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

- Discrepancies in solubility values (e.g., 2.65 mg/g in SMEDDS vs. higher values in organic solvents) arise from solvent polarity and surfactant interactions. Phase solubility diagrams and molecular dynamic simulations can model solvent-drug interactions .

- Validate experimental conditions using thermodynamic parameters (e.g., Gibbs free energy, enthalpy) derived from van’t Hoff plots to identify temperature-dependent anomalies .

Q. What experimental design principles improve the oral bioavailability of Pranlukast hemihydrate in animal models?

Methodological Answer:

- Particle surface modification with hydroxypropyl methylcellulose (HPMC) and sodium lauryl sulfate (SLS) in a 1:1:2 ratio (Drug:HPMC:SL) reduces particle size to <200 nm, achieving stable plasma concentrations (Cₘₐₓ = 120 ng/mL) over 12 hours .

- Pharmacokinetic studies should use crossover designs with washout periods to minimize inter-subject variability. Non-compartmental analysis (NCA) is recommended for calculating AUC and t₁/₂ .

Q. How can researchers address challenges in replicating in vitro binding affinity results in in vivo systems?

Methodological Answer:

- Protein binding effects (e.g., serum albumin) and first-pass metabolism may reduce free drug availability. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro Kᵢ values .

- Validate findings with knockout mouse models (e.g., CYP3A4-deficient) to isolate metabolic pathways impacting bioavailability .

Q. What statistical methods are appropriate for analyzing contradictory data in formulation optimization studies?

Methodological Answer:

- Multivariate regression analysis (e.g., PLS regression) can identify key formulation variables (e.g., surfactant ratios, homogenization speed) impacting solubility and stability .

- For dose-response studies with small sample sizes, Bayesian hierarchical models improve robustness by pooling data across experiments .

Methodological Guidelines for Data Reporting

Q. How should researchers document synthetic procedures and characterization data for Pranlukast hemihydrate derivatives?

- Follow Beilstein Journal of Organic Chemistry guidelines :

- Report synthetic steps with exact molar ratios , reaction times, and purification methods (e.g., column chromatography with silica gel 60).

- Provide ¹H/¹³C NMR (δ in ppm), HRMS (m/z), and elemental analysis (C, H, N within ±0.4% of theoretical) for new compounds .

- Deposit large datasets (e.g., crystallographic data) in public repositories like Cambridge Structural Database .

Q. What are best practices for ensuring reproducibility in pharmacokinetic studies?

- Detailed Supplementary Materials : Include homogenization protocols (e.g., rotor-stator speed at 15,000 rpm for 10 minutes) and storage conditions (e.g., -80°C with desiccants) .

- NIH Guidelines Compliance : Report animal strain, sex, and weight ranges explicitly. For example, use male Sprague-Dawley rats (200–250 g) with ad libitum access to water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。